1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene
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Overview
Description
1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of an ethoxy group and a methoxyphenoxypropoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In a typical Suzuki–Miyaura coupling reaction, an aryl halide is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Research in biology may explore the compound’s interactions with biological molecules and its potential as a probe for studying biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may be investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and lead to various biological effects.
For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic processes. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene can be compared with other similar compounds, such as:
1-Ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene: This compound has a similar structure but with a different position of the methoxy group on the phenoxy ring.
1-[3-(4-Ethoxyphenoxy)propoxy]-3-methoxybenzene: Another similar compound with variations in the positions of the ethoxy and methoxy groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-20-15-8-10-16(11-9-15)21-12-5-13-22-18-7-4-6-17(14-18)19-2/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCHZJVKOKPVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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